molecular formula C10H10N2O2 B2463983 6-methoxy-1H-indole-2-carboxamide CAS No. 364629-18-5

6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2463983
CAS No.: 364629-18-5
M. Wt: 190.202
InChI Key: TWNJWIQUKHASFD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 6-methoxyindole with appropriate carboxylating agents. One common method includes the use of 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid group, followed by the addition of ammonia or hydrazine hydrate to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins and enzymes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

6-Methoxy-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJWIQUKHASFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4 g (19.49 mmol) of methyl 6-methoxy-2-indolecarboxylate in 60 ml of 28% aqueous ammonia is heated at 50° C. for 14 h in an autoclave. After filtration of the mixture over sintered glass, the white solid obtained is washed with water and dried, and is then added to a hot mixture of ethyl acetate/cyclohexane (100 ml/10 ml). The medium is cooled in a water/ice bath and filtered over sintered glass, to give 1.05 g of 6-methoxy-1H-indole-2-carboxamide in the form of a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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